molecular formula C5H9ClO3S B1524769 (3-Methyloxetan-3-yl)methanesulfonyl chloride CAS No. 1134111-88-8

(3-Methyloxetan-3-yl)methanesulfonyl chloride

Cat. No. B1524769
CAS RN: 1134111-88-8
M. Wt: 184.64 g/mol
InChI Key: OFXCRGWRDCBDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyloxetan-3-yl)methanesulfonyl chloride, often referred to as MOMCl, is an organosulfur compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor. MOMCl has been used as a reagent in organic synthesis, and as a catalyst in various chemical reactions. It has also been used in the synthesis of a variety of compounds, including pharmaceuticals and other biologically active molecules. In addition, MOMCl has been used in the study of the mechanism of action of enzymes and other biological molecules.

Scientific Research Applications

Organic Synthesis

(3-Methyloxetan-3-yl)methanesulfonyl chloride: is a valuable reagent in organic synthesis. Its structure allows for the introduction of the methanesulfonyl group into organic molecules, which can serve as a protecting group or as a precursor to other functional groups through subsequent chemical reactions .

Medicinal Chemistry

In medicinal chemistry, this compound can be used to synthesize novel pharmaceuticals. The methanesulfonyl moiety is a common feature in many drugs and can impart crucial properties like increased solubility or improved metabolic stability .

Material Science

Researchers in material science may employ (3-Methyloxetan-3-yl)methanesulfonyl chloride to modify the surface properties of materials. This can enhance adhesion, resistance to corrosion, or provide a reactive site for further functionalization .

Agricultural Chemistry

In the field of agricultural chemistry, this compound could be used to develop new pesticides or herbicides. The unique structure might interact with specific biological targets in pests, providing a new mode of action for crop protection .

Chemical Synthesis

This compound is also useful in the synthesis of complex molecules, serving as an intermediate. It can be used to introduce a three-carbon building block into a larger molecule, which is particularly useful in the synthesis of cyclic compounds .

Analytical Chemistry

In analytical chemistry, (3-Methyloxetan-3-yl)methanesulfonyl chloride can be used as a derivatization agent to make certain compounds more detectable by techniques such as mass spectrometry or chromatography, enhancing the sensitivity and specificity of the analysis .

Polymer Chemistry

The compound can be involved in the creation of polymers by acting as a crosslinking agent. This can lead to the development of new materials with desirable mechanical and thermal properties .

Environmental Science

Lastly, in environmental science, it can be used to study degradation processes or to develop methods for the removal of pollutants. Its reactivity might help in understanding the breakdown of various chemicals in the environment .

properties

IUPAC Name

(3-methyloxetan-3-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3S/c1-5(2-9-3-5)4-10(6,7)8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXCRGWRDCBDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704122
Record name (3-Methyloxetan-3-yl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1134111-88-8
Record name (3-Methyloxetan-3-yl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methyloxetan-3-yl)methanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methyloxetan-3-yl)methanesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
(3-Methyloxetan-3-yl)methanesulfonyl chloride
Reactant of Route 3
(3-Methyloxetan-3-yl)methanesulfonyl chloride
Reactant of Route 4
(3-Methyloxetan-3-yl)methanesulfonyl chloride
Reactant of Route 5
(3-Methyloxetan-3-yl)methanesulfonyl chloride
Reactant of Route 6
(3-Methyloxetan-3-yl)methanesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.